molecular formula C15H15NO3S B14270923 Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate CAS No. 181478-27-3

Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate

Cat. No.: B14270923
CAS No.: 181478-27-3
M. Wt: 289.4 g/mol
InChI Key: JLXSSEQSWAADHI-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenyl group enhances lipophilicity, facilitating membrane penetration. The thiophene ring’s sulfur atom can participate in redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

    Ethyl 3-acetamido-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 3-acetamido-5-phenylfuran-2-carboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.

Uniqueness: Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

181478-27-3

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 3-acetamido-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C15H15NO3S/c1-3-19-15(18)14-12(16-10(2)17)9-13(20-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

JLXSSEQSWAADHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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